

# Spectroscopic Profile of N-Cbz-3-aminopyrrolidine: A Technical Guide

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## Compound of Interest

Compound Name: 3-N-Cbz-aminopyrrolidine

Cat. No.: B048808

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This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-3-aminopyrrolidine (Benzyl 3-aminopyrrolidine-1-carboxylate), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound verification and characterization in a research and development setting.

## Core Spectroscopic Data

The structural integrity and purity of N-Cbz-3-aminopyrrolidine can be ascertained through a combination of spectroscopic techniques. The data presented herein has been compiled from various sources and represents typical values observed for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-Cbz-3-aminopyrrolidine in solution. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

### $^1\text{H}$ NMR (Proton NMR) Data

The  $^1\text{H}$  NMR spectrum of N-Cbz-3-aminopyrrolidine typically exhibits distinct signals corresponding to the protons of the pyrrolidine ring, the benzylic group, and the amino group. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic ( $C_6H_5$ )	7.25 - 7.40	Multiplet	-
Benzylic ( $CH_2$ )	5.10	Singlet	-
Pyrrolidine CH (C3)	3.60 - 3.75	Multiplet	-
Pyrrolidine $CH_2$ (C2, C5)	3.20 - 3.60	Multiplet	-
Pyrrolidine $CH_2$ (C4)	1.80 - 2.10	Multiplet	-
Amino ( $NH_2$ )	1.50 - 1.70	Broad Singlet	-

### $^{13}C$ NMR (Carbon-13 NMR) Data

The proton-decoupled  $^{13}C$  NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Carbonyl ( $C=O$ )	154.7
Aromatic C (quaternary)	137.1
Aromatic CH	128.4
Aromatic CH	127.8
Aromatic CH	127.7
Benzylic ( $CH_2$ )	66.5
Pyrrolidine CH (C3)	51.5
Pyrrolidine $CH_2$ (C2/C5)	46.0, 53.0 (rotamers)
Pyrrolidine $CH_2$ (C4)	34.0

## Infrared (IR) Spectroscopy

The IR spectrum of N-Cbz-3-aminopyrrolidine reveals the presence of key functional groups through their characteristic vibrational frequencies.

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
N-H Stretch (amine)	3350 - 3250	Medium, Broad
C-H Stretch (aromatic)	3100 - 3000	Medium
C-H Stretch (aliphatic)	3000 - 2850	Medium
C=O Stretch (carbamate)	~1690	Strong
C=C Stretch (aromatic)	1600 - 1450	Medium
C-N Stretch	1250 - 1020	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-Cbz-3-aminopyrrolidine, confirming its elemental composition.

Parameter	Value
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	220.27 g/mol
Mass-to-Charge Ratio (m/z) of Molecular Ion [M] <sup>+</sup>	220
Key Fragmentation Peaks (m/z)	176, 108, 91, 77

Predicted Fragmentation Pattern:

The primary fragmentation of the molecular ion is expected to involve the loss of the benzyl group or cleavage of the pyrrolidine ring. The peak at m/z 91 is characteristic of the tropylion ion (C<sub>7</sub>H<sub>7</sub><sup>+</sup>), a common fragment from benzyl-containing compounds.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for N-Cbz-3-aminopyrrolidine. Specific parameters may need to be optimized based on the available instrumentation.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-3-aminopyrrolidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
  - Process the data with appropriate Fourier transformation, phasing, and baseline correction.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance and longer relaxation times of  $^{13}\text{C}$  nuclei.

## IR Spectroscopy Protocol

- Sample Preparation:
  - Neat (liquid film): If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
  - Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorption in the regions of interest.

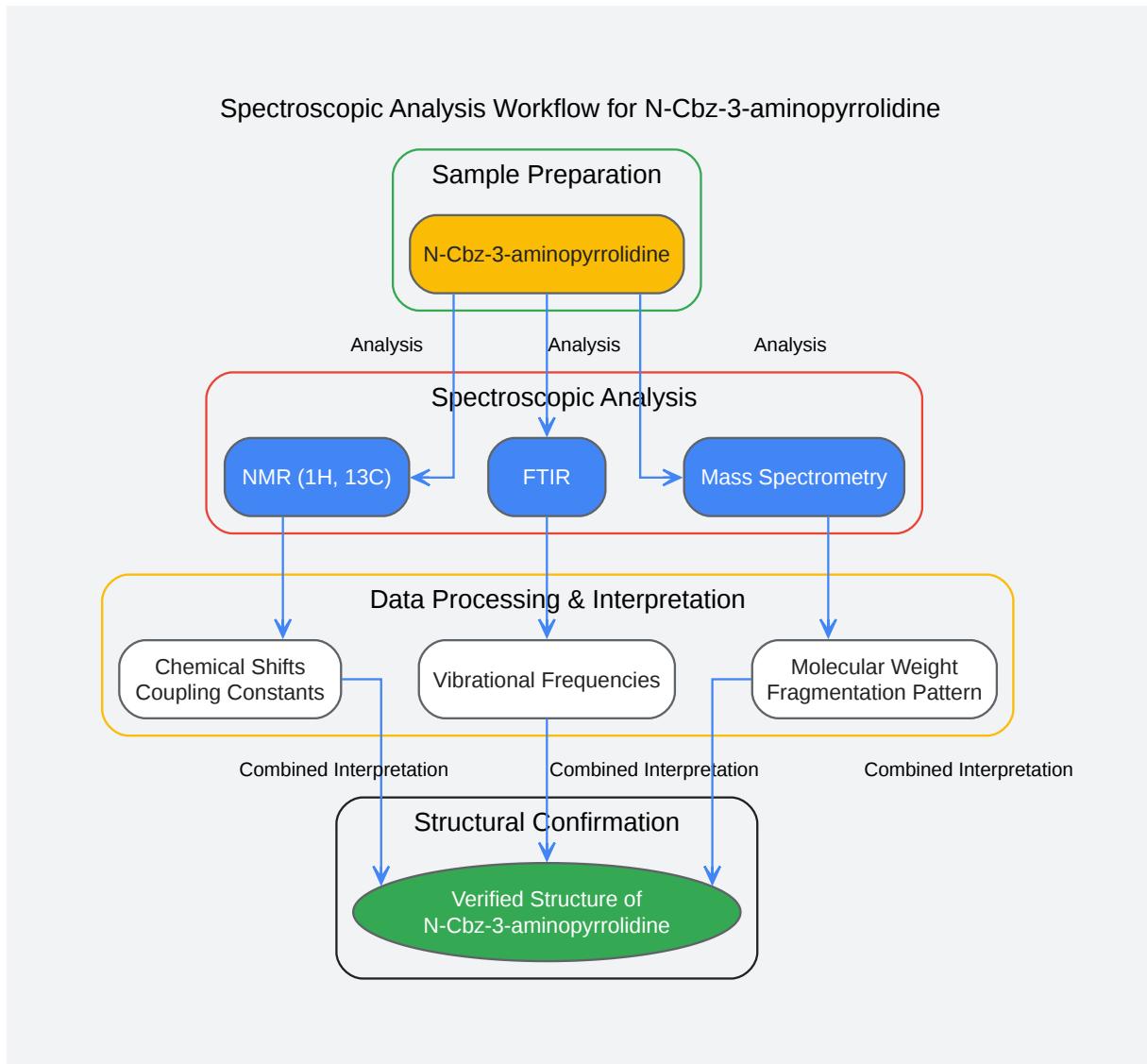
- ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or solvent.
  - Record the sample spectrum.
  - The instrument software will automatically subtract the background to produce the final spectrum.
  - Typically, spectra are collected over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of N-Cbz-3-aminopyrrolidine in a volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 50-500).
  - For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

## Workflow and Data Interpretation

The following diagram illustrates the logical workflow from sample analysis to structural confirmation.



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Caption: Workflow for the spectroscopic characterization of N-Cbz-3-aminopyrrolidine.

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